molecular formula C11H11ClN2O2S B3500959 4-chloro-3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole

4-chloro-3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole

Cat. No.: B3500959
M. Wt: 270.74 g/mol
InChI Key: DLPQFAGXWPNJLX-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. In the case of 4-chloro-3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole, there are additional functional groups attached to the pyrazole ring, including a chloro group, two methyl groups, and a phenylsulfonyl group .


Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The specific synthesis of this compound would likely involve similar methods, with the appropriate precursors for the additional functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the various functional groups attached at the 1, 3, 4, and 5 positions of the ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations, depending on the specific functional groups present. The reactivity of this compound would be influenced by the electron-withdrawing chloro and phenylsulfonyl groups, as well as the electron-donating methyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of pyrazoles include low to moderate boiling points, high melting points, and good stability. They are often soluble in common organic solvents .

Safety and Hazards

The safety and hazards of a specific compound depend on its reactivity, toxicity, and potential for bioaccumulation. General safety measures should always be taken when handling organic compounds, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on 4-chloro-3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole would likely depend on its potential applications. Pyrazoles are a focus of research in medicinal chemistry due to their presence in a variety of biologically active compounds .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-8-11(12)9(2)14(13-8)17(15,16)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPQFAGXWPNJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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